Cas no 126728-71-0 (Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI))
![Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI) structure](https://fr.kuujia.com/scimg/cas/126728-71-0x500.png)
126728-71-0 structure
Nom du produit:Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI)
Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI)
- Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,
- Benzoic acid, 2-hydroxy-, 3-(aminocarbonyl)-8-(2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-beta-D-arabino-hexopyranosyl)-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenyl ester, (1R-(1-alpha,4a-alpha,11-beta,11a-beta,12a-beta))-
- CHEBI:220202
- Antibiotic SF 2575
- SF 2575
- [3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate
- SF2575
- SF-2575
- 126728-71-0
-
- Piscine à noyau: InChI=1S/C40H43NO15/c1-7-16(2)37(50)55-32-17(3)54-25(15-24(32)43)19-12-13-20-26(29(19)44)30(45)27-21(39(20,4)52-5)14-22-33(56-38(51)18-10-8-9-11-23(18)42)31(46)28(36(41)49)35(48)40(22,53-6)34(27)47/h7-13,17,21-22,24-25,32-33,42-45,48H,14-15H2,1-6H3,(H2,41,49)/b16-7+
- La clé Inchi: WYRYRHFKSQKGHJ-FRKPEAEDSA-N
- Sourire: O(C)C12C(=C(C(N)=O)C(C(C1CC1C(=C(C3C(=C(C=CC=3C1(C)OC)C1CC(C(C(C)O1)OC(/C(=C/C)/C)=O)O)O)O)C2=O)OC(C1=CC=CC=C1O)=O)=O)O
Propriétés calculées
- Qualité précise: 777.26327
- Masse isotopique unique: 777.26327
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 9
- Complexité: 1740
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.8
- Surface topologique des pôles: 259
Propriétés expérimentales
- Dense: 1.51
- Point d'ébullition: 849.8°Cat760mmHg
- Point d'éclair: 467.7°C
- Indice de réfraction: 1.67
Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI) Littérature connexe
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
126728-71-0 (Benzoic acid,2-hydroxy-, 3-(aminocarbonyl)-8-[2,6-dideoxy-4-O-(2-methyl-1-oxo-2-butenyl)-b-D-arabino-hexopyranosyl]-1,4,4a,6,11,11a,12,12a-octahydro-2,5,7-trihydroxy-4a,11-dimethoxy-11-methyl-4,6-dioxo-1-naphthacenylester, [1R-[1a,4aa,8(Z),11b,11ab,12ab]]- (9CI)) Produits connexes
- 2679940-48-6(rac-(3R,4R)-1-(prop-2-en-1-yloxy)carbonyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid)
- 58624-17-2([(2,6-Dichloropyridin-3-yl)methyl]diethylamine)
- 352232-05-4(2-(Pyrrolidin-3-yl)phenol)
- 42365-73-1(4-(4-Fluorophenyl)-1,3-thiazole-2-thiol)
- 1855593-90-6(3-(Pentan-2-yl)azetidine)
- 115851-73-5(1-(4-Chlorophenyl)methyl-2-oxocyclopentanecarboxylic Acid Methyl Ester)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 939825-20-4(1-Bromo-4-(4-iodophenyl)butan-2-one)
- 890098-98-3([2-(3,5-dimethoxybenzoyl)phenyl] acetate)
- 118060-99-4((S)-3-Hydroxypiperidine-2,6-dione)
Fournisseurs recommandés
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
